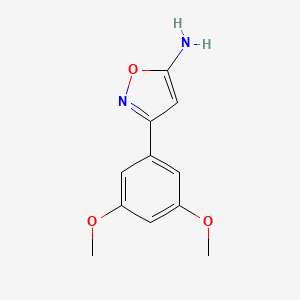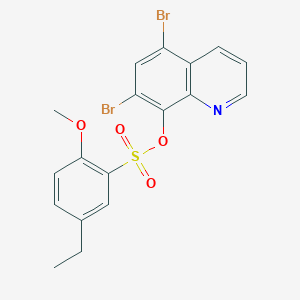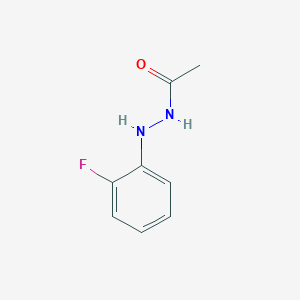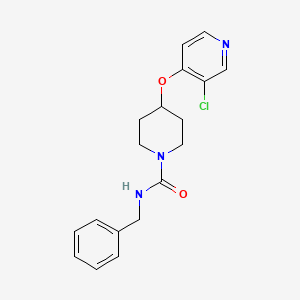
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluoroethoxy propanamines and their derivatives involves multiple steps, including aminnation, cyclization, and sometimes the application of divergent synthetic methods to achieve high yields and selectivity. For instance, a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of easily accessible fluorovinamides has been developed, showcasing rapid and simple procedures that afford the desired furans as hydrochloride salts in quantitative or nearly quantitative yields (Plaçais et al., 2021). Additionally, a novel synthetic route for 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride via amination and cyclization in a nonproton polar solvent has been reported, highlighting the method's ease of operation and high yield (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of fluoroethoxy propanamine derivatives has been extensively studied using techniques such as X-ray diffraction analysis. These studies provide insights into the conformational preferences of these compounds and their intermolecular interactions. For instance, crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been characterized, revealing details about their conformation and the hydrogen-bonding patterns that stabilize their structures (Nitek et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, focusing on compounds with amino- and hydroxy-substituted cyclic amino groups, including ones with ethyl and 2-fluoroethyl groups, highlighting the role of fluoroalkyl groups in enhancing antibacterial properties (Egawa et al., 1984).
Photocuring and Photochemical Properties
Allen et al. (1994) investigated the photocuring and photochemical properties of various 1-halogeno-4-propoxythioxanthones, including a fluoro-compound, demonstrating the influence of fluoroalkyl groups on photoinitiation activity and photocuring efficiency (Allen et al., 1994).
Novel Synthesis Approaches
Plaçais et al. (2021) developed a synthesis method for 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides, illustrating the utility of fluoroalkyl groups in synthesizing novel compounds with potential applications in medicinal chemistry (Plaçais et al., 2021).
Hydrodefluorination Techniques
Matsunami et al. (2016) described the hydrodefluorination of fluoroarenes using hydrogen transfer catalysts, showcasing a method to modify fluoroalkyl-containing compounds, which could be relevant in adjusting the properties of fluoroalkylamines for specific applications (Matsunami et al., 2016).
Solubility in Supercritical CO2
Hezave et al. (2013) analyzed the solubility of fluoxetine hydrochloride (a compound structurally related to 3-(2-Fluoroethoxy)propan-1-amine; hydrochloride) in supercritical CO2, offering insights into the solubility behavior of fluoroalkylamines in supercritical fluids, which is crucial for pharmaceutical applications (Hezave et al., 2013).
Safety and Hazards
The safety information for 3-(2-Fluoroethoxy)propan-1-amine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Mecanismo De Acción
“3-(2-Fluoroethoxy)propan-1-amine;hydrochloride” is a type of organic compound known as an alkyl-aryl ether . These are ether compounds containing an alkyl group attached to an oxygen atom, which is in turn attached to an aryl group . The presence of the fluoroethoxy group suggests that it might have unique reactivity due to the electronegativity of the fluorine atom .
In terms of its potential biological activity, it’s important to note that many biologically active compounds work by interacting with proteins in the body, such as enzymes or receptors . The specific targets and mode of action of “3-(2-Fluoroethoxy)propan-1-amine;hydrochloride” would depend on its ability to bind to these proteins and influence their function .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its size, polarity, and solubility . These properties can affect how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by enzymes, and how it is excreted .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
3-(2-fluoroethoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c6-2-5-8-4-1-3-7;/h1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNNUFPUAMLFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethoxy)propan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)



![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)




![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)